Methyl 3-[(3,4,5-trimethoxybenzoyl)amino]benzoate
Description
Methyl 3-[(3,4,5-trimethoxybenzoyl)amino]benzoate is a benzoate ester derivative featuring a 3,4,5-trimethoxybenzoyl group attached via an amide linkage at the 3-position of the methyl benzoate core. This structure combines aromatic methoxy substituents with a polar amide bond, which may influence its solubility, stability, and biological interactions.
The compound’s structural motifs—specifically the 3,4,5-trimethoxybenzoyl moiety—are commonly associated with bioactivity, including interactions with proteins like P-glycoprotein (P-gp) and carbonic anhydrase XII (CA XII) .
Properties
Molecular Formula |
C18H19NO6 |
|---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
methyl 3-[(3,4,5-trimethoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C18H19NO6/c1-22-14-9-12(10-15(23-2)16(14)24-3)17(20)19-13-7-5-6-11(8-13)18(21)25-4/h5-10H,1-4H3,(H,19,20) |
InChI Key |
XIVFYJKKUAPOMV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC(=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3,4,5-trimethoxybenzoyl)amino]benzoate typically involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methyl 3-aminobenzoate in the presence of a base such as pyridine to yield the final product. The reaction conditions generally involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester and benzamide bonds undergo hydrolysis under acidic or basic conditions:
-
Acid-Catalyzed Hydrolysis :
Sulfuric acid facilitates ester hydrolysis at elevated temperatures, producing benzoic acid derivatives. The reaction is slower compared to basic conditions due to reversible protonation of the carbonyl group.
Transesterification
The methyl ester group reacts with alcohols in the presence of acid catalysts (e.g., H₂SO₄) to form new esters. For example, ethanol converts the methyl ester to an ethyl ester:
Conditions :
-
Solvent: Methanol or ethanol
-
Catalyst: 10–15% H₂SO₄
-
Temperature: 60–80°C
| Alcohol Used | Product Ester | Yield (%) |
|---|---|---|
| Ethanol | Ethyl 3-[(3,4,5-trimethoxybenzoyl)amino]benzoate | 65–80 |
| Propanol | Propyl 3-[(3,4,5-trimethoxybenzoyl)amino]benzoate | 55–70 |
Nucleophilic Substitution at the Benzamide Bond
The amide bond undergoes substitution with strong nucleophiles (e.g., amines or thiols) under basic conditions. DBU (1,8-diazabicycloundec-7-ene) enhances reactivity by deprotonating intermediates :
Mechanism :
-
Deprotonation of the benzylic hydrogen by DBU.
-
Nucleophilic attack on the carbonyl carbon.
-
Rearrangement via cyclopropyl intermediates, leading to tritylone alcohols or 2-benzoylbenzoate derivatives .
| Solvent | Base (Equiv) | Temperature | Major Product | Yield (%) |
|---|---|---|---|---|
| MeCN | DBU (15) | 70°C | Tritylone alcohol derivative | 80 |
| EtOH | DBU (2.5) | 70°C | 2-Benzoylbenzoate derivative | 68 |
Biological Activity and Functionalization
The compound’s trimethoxybenzoyl moiety contributes to antimicrobial activity. Derivatives synthesized via Steglich esterification (EDCI/DMAP) show enhanced bioactivity, particularly against protozoal strains .
Key Reaction :
textMethyl 3-[(3,4,5-trimethoxybenzoyl)amino]benzoate + Imidazole-thiadiazole → Hybrid antiprotozoal agent
Yield: 60–75% after column chromatography .
Reaction Optimization Data
Optimized conditions for key transformations are summarized below:
Mechanistic Insights
Scientific Research Applications
Antiprotozoal Activity
The compound has been evaluated for its potential as an antiprotozoal agent. In vitro studies have demonstrated promising results against various protozoan pathogens, including Trypanosoma cruzi and Leishmania donovani. The mechanism of action is believed to involve the inhibition of key metabolic pathways essential for parasite survival.
Case Study: Antiproliferative Activity Against T. cruzi
A study assessed the antiproliferative activity of methyl 3-[(3,4,5-trimethoxybenzoyl)amino]benzoate against T. cruzi. The compound exhibited significant inhibition of parasite proliferation, with an IC50 value indicating effective concentration levels for therapeutic use. The results were compared against established antiprotozoal drugs such as benznidazole and miltefosine, demonstrating enhanced efficacy .
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | 4.8 | 15 |
| Benznidazole | 0.48 | - |
| Miltefosine | 0.19 | - |
Antimicrobial Activity
This compound has also shown significant antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial and fungal strains through mechanisms such as disrupting cell wall synthesis and interfering with metabolic pathways.
Key Findings
- Antibacterial Activity : The compound exhibits activity against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Inhibition of fungal growth has been observed in several pathogenic strains.
Anticancer Properties
The anticancer potential of this compound is particularly noteworthy. It has demonstrated cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells.
Case Study: Cytotoxicity in Cancer Cell Lines
In a series of experiments involving different cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HL-60 (Leukemia) | 42.0 ± 2.7 | Moderate Cytotoxicity |
| MOLT-4 (T-cell Leukemia) | 24.4 ± 2.6 | High Potency |
| MCF-7 (Breast Cancer) | 68.4 ± 3.9 | Significant Activity |
These results indicate varying degrees of cytotoxicity across different cancer types, highlighting the compound's potential for further development as an anticancer agent .
Mechanism of Action
The mechanism of action of Methyl 3-[(3,4,5-trimethoxybenzoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and benzoyl moiety play a crucial role in its binding affinity and activity. It is believed to exert its effects by modulating enzyme activity, inhibiting specific signaling pathways, and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Triazine Cores
Compounds such as Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate () and Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate () share the methyl benzoate backbone but incorporate a triazine ring. Key differences include:
- Substituent Effects: The triazine core introduces additional phenoxy and formyl/bromo groups, increasing molecular weight and polarity.
- Physical Properties : The triazine derivative in has a melting point of 79–82°C, lower than typical pure benzoates, suggesting reduced crystallinity due to the triazine’s planar geometry .
Coumarin-Linked 3,4,5-Trimethoxybenzoate Derivatives
Compounds like 3-(Methyl(5-(2-((2-oxo-2H-chromen-7-yl)oxy)acetoxy)pentyl)amino)propyl 3,4,5-trimethoxybenzoate () feature a coumarin moiety linked to the trimethoxybenzoate via alkyl chains. Comparisons include:
- Bioactivity : These derivatives exhibit dual inhibition of P-gp and CA XII, attributed to the coumarin unit’s ability to disrupt efflux pumps and the trimethoxy group’s role in hydrogen bonding .
- Synthesis : High yields (81–98%) and oily physical states suggest enhanced flexibility and solubility compared to rigid aromatic analogs .
Indole-Containing Derivatives
Methyl 3,4,5-trimethoxy-2-{[(1-methyl-1H-indol-3-yl)(oxo)acetyl]amino}benzoate () incorporates an indole-oxoacetyl group. Key distinctions:
- Spectroscopic Data : ESI-HRMS and NMR data confirm the stability of the oxoacetyl-indole linkage, contrasting with simpler amide bonds in the target compound .
Pharmacologically Tested Analogues
Esters of 3-hydroxy-5-diethylaminomethylbenzoic acid () lack the 3,4,5-trimethoxybenzoyl group but share the benzoate core.
Dimeric Trimethoxybenzoate Derivatives
The compound 3-[Methyl-[2-[methyl-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]amino]ethyl]amino]propyl 3,4,5-trimethoxybenzoate () features dual trimethoxybenzoate groups connected via a diamine linker.
Data Table: Key Comparative Properties
Research Findings and Implications
- Synthetic Flexibility : The target compound’s analogs demonstrate adaptability in coupling reactions (e.g., triazine formation, coumarin conjugation), enabling tailored physicochemical properties .
- Bioactivity Correlations : The 3,4,5-trimethoxybenzoyl group is critical for interactions with biological targets (e.g., P-gp), while substituents like coumarin or indole enhance specificity .
- Pharmacological Gaps : Despite structural similarities, some analogs () lack activity, emphasizing the need for precise functional group placement .
Biological Activity
Methyl 3-[(3,4,5-trimethoxybenzoyl)amino]benzoate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and as a tubulin inhibitor. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H19N1O5
- Molecular Weight : 341.35 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a methoxybenzoyl moiety linked to a methyl benzoate structure, which is significant for its biological interactions.
Tubulin Inhibition
Research indicates that compounds similar to this compound exhibit tubulin-inhibitory properties. These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.
- Study Findings : A study demonstrated that derivatives of 2-(3',4',5'-trimethoxybenzoyl)-3-amino-5-aryl thiophenes showed significant antiproliferative activity by inhibiting tubulin polymerization and inducing apoptosis in HL-60 cells .
Biological Activity Data
The following table summarizes the biological activities observed in various studies involving this compound and related compounds.
Case Studies and Research Findings
- Antiproliferative Activity :
- Cytotoxicity Evaluation :
- Mechanistic Insights :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3-[(3,4,5-trimethoxybenzoyl)amino]benzoate, and what key intermediates are involved?
- Methodological Answer : The compound can be synthesized via sequential nucleophilic substitution on a triazine core. For example:
React 2,4,6-trichlorotriazine with phenols (e.g., 4-methoxyphenol) using DIPEA as a base at -35°C for 7 hours to form a dichlorotriazine intermediate .
Introduce additional substituents (e.g., vanillin) at 40°C for 47 hours .
Couple methyl 3-aminobenzoate to the triazine core at 40°C for 23.5 hours, followed by purification via column chromatography (CH₂Cl₂/EtOAc gradient) .
- Key Intermediates : Dichlorotriazine derivatives, aminobenzoate esters, and substituted phenols.
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on substituent-induced shifts (e.g., methoxy groups at δ 3.76–3.86 ppm; aromatic protons at δ 6.96–8.22 ppm) .
- Melting Point : Confirm purity via sharp melting ranges (e.g., 79–82°C) .
- HPLC/MS : Validate molecular weight and purity (>95%) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Antimicrobial Testing : Use MIC assays against Gram-positive/negative bacteria, as analogs like trimethoprim derivatives show antibacterial activity .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa), given structural similarity to reserpine derivatives with anticancer properties .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Temperature Control : Lower step 1 temperatures (-35°C) minimize side reactions .
- Stoichiometry : Use 1.15 equiv. of methyl 3-aminobenzoate to ensure complete coupling .
- Purification : Optimize MPLC gradients (e.g., 1–20% EtOAc in CH₂Cl₂) to resolve mixed fractions .
Q. How should conflicting NMR data (e.g., missing signals or overlapping peaks) be resolved during structural elucidation?
- Methodological Answer :
- 2D NMR : Perform HSQC/HMBC to assign overlapping aromatic protons and confirm carbonyl linkages .
- Deuteration : Use DMSO-d₆ to enhance resolution of exchangeable protons (e.g., NH at δ 10.49 ppm) .
- Comparative Analysis : Cross-reference with analogs like methyl tri-O-methylgallate (δ 3.76 ppm for methoxy groups) .
Q. What computational strategies can predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with bacterial dihydrofolate reductase (DHFR), a target for trimethoprim analogs .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories using GROMACS .
Q. How do substituent variations on the triazine core affect bioactivity, and what SAR trends emerge?
- Methodological Answer :
- Electron-Withdrawing Groups : Nitro or bromo substituents (e.g., 4-bromo-2-formylphenoxy) enhance cytotoxicity by increasing electrophilicity .
- Methoxy Positioning : 3,4,5-Trimethoxybenzoyl groups improve membrane permeability due to lipophilicity .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or NMR shifts for structurally similar derivatives?
- Methodological Answer :
- Purity Assessment : Re-crystallize samples and compare with literature (e.g., 225–228°C for 3-nitrophenoxy analogs vs. 79–82°C for 4-methoxyphenoxy derivatives) .
- Solvent Effects : Note that DMSO-d₆ vs. CDCl₃ can shift NH/OH protons by 1–2 ppm .
Experimental Design Considerations
Q. What controls are essential in biological assays to confirm target-specific activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
